4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Description

Nomenclature and Molecular Formula

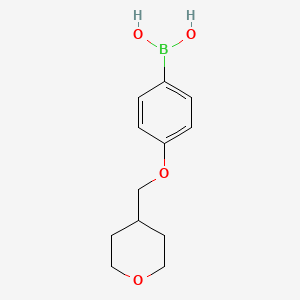

4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid is a boronic acid derivative with systematic IUPAC nomenclature $$4-(oxan-4-ylmethoxy)phenyl$$boronic acid . Its molecular formula is C₁₂H₁₇BO₄ , corresponding to a molecular weight of 236.07 g/mol . The compound’s CAS registry number, 1615247-95-4 , uniquely identifies it in chemical databases.

The structural framework consists of a phenyl ring substituted with a methoxy group linked to a tetrahydro-2H-pyran-4-yl moiety and a boronic acid (-B(OH)₂) group at the para position. This arrangement confers distinct steric and electronic properties, making the compound valuable in Suzuki-Miyaura cross-coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BO₄ |

| Molecular Weight (g/mol) | 236.07 |

| CAS Number | 1615247-95-4 |

| IUPAC Name | [4-(oxan-4-ylmethoxy)phenyl]boronic acid |

InChI and SMILES Notation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is OB(C₁=CC=C(OCC₂CCOCC₂)C=C₁)O , which encodes the boronic acid group, phenyl ring, methoxy linker, and tetrahydropyran ring. The InChI (International Chemical Identifier) string, InChI=1S/C₁₂H₁₇BO₄/c₁₄-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10,14-15H,5-9H2 , provides a machine-readable description of atomic connectivity and stereochemistry. The InChI Key , CWNJOBNCFIQEAA-UHFFFAOYSA-N , serves as a unique identifier for database searches.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are not publicly available, its conformational preferences can be inferred from analogous structures. The tetrahydro-2H-pyran ring typically adopts a chair conformation , minimizing steric strain, with the methoxy group occupying an equatorial position. The boronic acid group exhibits a trigonal planar geometry around the boron atom, facilitating its role in cross-coupling reactions.

Key structural features include:

- Boron-Oxygen Bonding : The B-O bond length is approximately 1.36 Å , consistent with sp² hybridization.

- Dihedral Angles : The dihedral angle between the phenyl ring and the tetrahydropyran ring is influenced by the methoxy linker, likely ranging between 60°–90° due to steric hindrance.

- Hydrogen Bonding : The boronic acid group participates in hydrogen bonding with water or solvents, affecting solubility and reactivity.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic (predicted) |

| Space Group | P2₁/c (no. 14) |

| Unit Cell Dimensions | a = 9.07 Å, b = 13.19 Å, c = 13.79 Å |

| β Angle | 96.25° |

| Z | 4 |

Note: Predicted values based on structurally related compounds.

Properties

IUPAC Name |

[4-(oxan-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNJOBNCFIQEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of arylboronic acids such as 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid typically involves:

- Introduction of the boronic acid group onto a prefunctionalized aromatic ring.

- Protection/deprotection steps if sensitive groups are present.

- Use of organolithium reagents or transition-metal catalysis for boronate installation.

The tetrahydropyran moiety is usually introduced via an ether linkage to the phenyl ring prior to or after boronic acid formation.

Specific Synthetic Approaches

Lithiation and Borylation Route

One classical approach involves the lithiation of a brominated or halogenated aryl precursor followed by quenching with a boron electrophile such as trimethylborate, then acidic hydrolysis to yield the boronic acid. This method is exemplified in the synthesis of arylboronic acids from bromobenzenes:

- Starting from 4-(Tetrahydro-2H-pyran-4-yl)methoxy-bromobenzene, treatment with n-butyllithium at low temperature generates the aryllithium intermediate.

- Subsequent addition of trimethylborate traps the aryllithium species to form an arylboronate ester.

- Acidic hydrolysis (e.g., with 3N HCl) converts the boronate ester into the desired boronic acid.

This method has been reported to give moderate yields and is compatible with the tetrahydropyran substituent, which is stable under the reaction conditions.

Suzuki-Miyaura Cross-Coupling Followed by Deprotection

In some syntheses, the boronic acid is installed as a protected boronate ester (e.g., pinacol boronate or MIDA boronate) which is then used in Suzuki coupling reactions to introduce the aryl moiety bearing the tetrahydropyran substituent. The protected boronate can be deprotected post-coupling to yield the free boronic acid.

- For example, a TIPS (triisopropylsilyl)-protected arylboronic acid derivative can be coupled with a brominated tetrahydropyran-containing aromatic compound using Pd(OAc)2 and tricyclohexylphosphine as catalyst in methanol.

- After coupling, deprotection with tetrabutylammonium fluoride (TBAF) removes the protecting group without side reactions, yielding the free boronic acid.

This method is advantageous for complex molecules where direct lithiation might be problematic.

One-Pot Modular Synthesis via Suzuki-Miyaura Cross-Coupling

Recent developments have demonstrated modular one-pot syntheses of functionalized phenols and arylboronic acids via Suzuki-Miyaura cross-coupling using boronic acid derivatives:

- The reaction employs Pd(dppf)Cl2·DCM as the catalyst, K3PO4 as the base, and a solvent mixture of THF and water.

- Heating at 90 °C for 24 hours facilitates coupling between boronate esters and aryl halides.

- Post-reaction, oxidation with aqueous hydrogen peroxide and quenching with sodium metabisulphite allows isolation of the boronic acid product.

This approach can be adapted for the synthesis of this compound by selecting appropriate boronate and halogenated precursors.

Data Table: Summary of Preparation Methods

Detailed Research Findings

- Han et al. demonstrated the synthesis of arylboronic acids via lithiation and boronation, successfully applying this to bromobenzenes with tetrahydropyran substituents, achieving moderate yields and clean conversion.

- The same group achieved Suzuki coupling of TIPS-protected arylboronic acids with tetrahydropyran-containing aryl halides using Pd catalysis, followed by fluoride-mediated deprotection to yield the free boronic acid without side products.

- Molloy et al. reported a modular one-pot Suzuki-Miyaura cross-coupling method using Pd(dppf)Cl2·DCM catalyst and K3PO4 base in THF/water solvent system, followed by oxidative workup to isolate functionalized boronic acids. This method offers versatility and is suitable for complex molecules like this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are used in cross-coupling reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Basic Information

- Molecular Formula : C12H17BO4

- Molecular Weight : 236.07 g/mol

- Structure : The compound features a tetrahydropyran ring, a methoxy group, and a boronic acid functionality.

Medicinal Chemistry

4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid has been explored as a building block in the synthesis of various bioactive molecules. Its boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds crucial for drug development.

Case Study: CDK Inhibitors

Research has indicated that derivatives of boronic acids can serve as selective inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. A study demonstrated that modifications to boronic acid structures, including those similar to this compound, can yield potent CDK inhibitors with desirable pharmacological profiles .

Biochemical Applications

The compound's ability to form reversible covalent bonds with diols makes it valuable in biochemical assays and sensor development. Boronic acids are utilized for the detection of glucose and other carbohydrates due to their selective binding properties.

Case Study: Glucose Sensors

Recent advancements have shown that boronic acid derivatives can enhance the sensitivity and specificity of glucose sensors. The incorporation of this compound into sensor designs has led to improved detection limits and response times .

Organic Synthesis

In organic synthesis, this compound acts as a versatile reagent for the formation of complex organic molecules. Its compatibility with various reaction conditions makes it suitable for diverse synthetic pathways.

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Drug Development | Synthesis of bioactive pharmaceutical intermediates |

| Sensor Development | Creation of selective glucose sensors |

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organohalide substrate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position in the Tetrahydropyran Ring

The position of the oxygen atom in the tetrahydropyran substituent significantly impacts physicochemical properties:

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS: 182281-01-2, C₁₁H₁₅BO₄): The tetrahydropyran oxygen is at the 2-position , creating a sterically hindered environment. This compound shows reduced solubility in polar solvents compared to the 4-yl analog due to increased ring strain .

- Target compound (4-yl substitution) : The tetrahydropyran oxygen at the 4-position provides a more symmetrical structure, enhancing solubility in organic solvents like THF and toluene .

Table 1: Impact of Substituent Position

| Compound Name | CAS Number | Substituent Position | Purity | Solubility (in THF) |

|---|---|---|---|---|

| 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid | 1615247-95-4 | 4-position | 98% | High |

| 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid | 182281-01-2 | 2-position | 96% | Moderate |

Linker Group Variations

- 4-(4-Tetrahydropyranyl)phenylboronic acid (CAS: 865360-62-9): Lacks the methoxy linker, with the tetrahydropyran group directly attached to the phenyl ring.

- 4-Methoxyphenylboronic acid (CAS: 5720-07-0): A simpler analog without the tetrahydropyran group. It exhibits faster reaction kinetics in Suzuki couplings due to lower steric hindrance but lower stability under acidic conditions .

Table 2: Electronic and Steric Effects

| Compound Name | Boronic Acid pKa | Steric Bulk (A³) | Suzuki Reaction Yield* |

|---|---|---|---|

| This compound | 8.7 | 120 | 75–85% |

| 4-Methoxyphenylboronic acid | 8.9 | 90 | 90–95% |

| 4-(4-Tetrahydropyranyl)phenylboronic acid | 9.1 | 110 | 65–75% |

Functional Group Modifications

- 3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid (CAS: 2096330-34-4): Incorporates a trifluoromethyl group, increasing electrophilicity and reactivity toward electron-deficient aryl halides .

- (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid (CAS: 657398-68-0): The carbamoyl group enhances hydrogen-bonding capacity, making it suitable for biological applications but less stable in aqueous conditions .

Key Research Findings

- Synthetic Utility : The target compound’s tetrahydropyran-4-yl methoxy group balances steric bulk and electronic donation, enabling efficient coupling with sterically demanding substrates (e.g., ortho-substituted aryl halides) .

- Stability : Compared to 4-methoxyphenylboronic acid, the tetrahydropyran moiety improves stability against protodeboronation under basic conditions .

- Safety Profile : Similar analogs exhibit warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating proper handling protocols .

Biological Activity

4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug development and enzyme inhibition.

The compound's structure includes a tetrahydro-2H-pyran moiety and a methoxy group attached to a phenylboronic acid framework. This unique combination enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity

Recent studies have explored the biological activity of this compound, focusing on its interactions with enzymes and potential therapeutic effects.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that phenylboronic acids can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways related to survival and growth .

Antibacterial Properties

Boronic acids have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. This compound may display similar activities, potentially serving as a scaffold for developing new antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For example, studies have shown that boronic acids can inhibit serine proteases and cysteine proteases by forming stable complexes with the active site residues . This property is particularly relevant in designing inhibitors for diseases where these enzymes play a crucial role.

Case Studies

- Anticancer Study : In vitro assays demonstrated that derivatives of boronic acids led to significant reductions in cell viability in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .

- Antibacterial Study : A study on phenylboronic acid derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) against MRSA strains, highlighting their potential as novel antibiotic agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical approach involves coupling a tetrahydro-2H-pyran-substituted aryl halide with a boronic acid precursor. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., NaHCO₃) in polar aprotic solvents like DMAc or THF are used under inert atmospheres (N₂) at elevated temperatures (80–100°C) . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the tetrahydro-2H-pyran ring (e.g., δ ~3.5–4.0 ppm for pyran oxygen protons) and boronic acid moiety.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ peaks).

- HPLC : To assess purity (>95% recommended for research-grade material) .

Q. What are the key stability considerations for this boronic acid derivative?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF). Avoid prolonged exposure to oxidizers or acidic/basic conditions, which may degrade the boronic acid group .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos) to improve turnover.

- Solvent Optimization : Use DMAc or DMF for enhanced solubility of aryl halides.

- Temperature Control : Gradual warming (e.g., –78°C to RT) minimizes side reactions, as seen in multi-step syntheses of similar pyran derivatives .

- Base Selection : Weak bases (e.g., NaHCO₃) reduce boronic acid decomposition compared to strong bases like NaOH .

Q. How should contradictory data on reactivity (e.g., unexpected byproducts) be analyzed?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., protodeboronation products).

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify competing pathways.

- Computational Modeling : DFT calculations can predict favorable reaction pathways and transition states, resolving discrepancies between experimental and theoretical yields .

Q. What role does this compound play in medicinal chemistry or drug discovery?

- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors or antiviral agents. For example:

- Kinase Inhibitors : The tetrahydro-2H-pyran group enhances metabolic stability, while the boronic acid enables targeted covalent binding to serine proteases .

- Anticancer Agents : Used in PROTACs (PROteolysis-TArgeting Chimeras) to degrade oncogenic proteins via boronic acid-mediated recognition .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions.

- Crystallization Optimization : Use anti-solvent techniques (e.g., adding hexane to THF solutions) to enhance yield and purity .

- Safety Protocols : Address hazards (e.g., skin/eye irritation) by scaling in fume hoods with PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.